molecular formula C14H12F3NOS B1433376 Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine CAS No. 1807885-17-1

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine

Cat. No. B1433376
CAS RN: 1807885-17-1
M. Wt: 299.31 g/mol
InChI Key: WMFTVONUUMZWGT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of Grignard reagents, which are generated from halohydrocarbons and magnesium . The reaction of these reagents with aromatic nitriles or aryl carboxylic acid halides can yield the desired product .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively . For instance, a related compound, “1-(2,6-dichloro-4-trifluoromethyl…)”, has a triclinic crystal structure with specific dimensions .


Chemical Reactions Analysis

“Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine” may undergo various chemical reactions. For instance, 4-Methoxyphenethylamine, a related compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .

Scientific Research Applications

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

This study highlights the use of human urinary carcinogen metabolites as biomarkers for investigating the impact of tobacco on cancer. It discusses various carcinogens and their metabolites found in the urine of smokers or those exposed to environmental tobacco smoke (ETS), showcasing the utility of these assays in providing information about carcinogen dose, exposure, and metabolism in humans. This research emphasizes the importance of urinary carcinogen metabolite biomarkers in future studies on tobacco and human cancer (Hecht, 2002).

The Role of Inhaled Methoxyflurane in Acute Pain Management

Methoxyflurane, an inhaled analgesic, has been extensively used for managing pain associated with trauma and medical procedures in both children and adults. This review discusses the clinical usage, safety, and effectiveness of inhaled analgesic methoxyflurane, emphasizing its rapid onset of analgesia and well-established safety profile. The review suggests methoxyflurane as a useful nonopioid option for pain management (Porter et al., 2018).

Conversion of Plant Biomass to Furan Derivatives

This review discusses the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its prospects for replacing non-renewable hydrocarbon sources in the chemical industry. HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, hold potential for use in producing monomers, polymers, fuels, and other chemicals, highlighting sustainable approaches to chemical production (Chernyshev et al., 2017).

Methoxychlor as a Model for Environmental Estrogens

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is reviewed for its metabolism and adverse effects on fertility and development in both males and females. The study reviews the metabolic pathways producing the active estrogenic form, HPTE, and discusses the reproductive toxicity of methoxychlor in detail (Cummings, 1997).

Utilization of Mu-Opioid Receptor Biased Agonists

This review summarizes the current understanding of opioid pathways, focusing on Oliceridine, a novel mu-opioid receptor agonist with selective activation of signaling pathways. It discusses the potential of Oliceridine and similar modulators to produce therapeutic analgesic effects with reduced adverse effects, highlighting advancements in analgesic therapies (Urits et al., 2019).

Biochemical Analysis

Cellular Effects

Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. Additionally, this compound can affect enzyme activity by altering the enzyme’s conformation, thereby impacting its catalytic efficiency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxic effects at high doses include cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound can influence the rate of metabolic reactions, leading to changes in the concentration of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolic health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are crucial for its biochemical activity, as they influence its availability to target biomolecules.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules, as it ensures that the compound is present in the right place at the right time to exert its biochemical effects.

properties

IUPAC Name

(E)-N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NOS/c1-9(18-19-2)12-7-8-13(20-12)10-3-5-11(6-4-10)14(15,16)17/h3-8H,1-2H3/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFTVONUUMZWGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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